

Darapladib vs. Placebo in Coronary Heart Disease: A Comparative Guide

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Compound of Interest

Compound Name: *Darapladib*

Cat. No.: *B1669826*

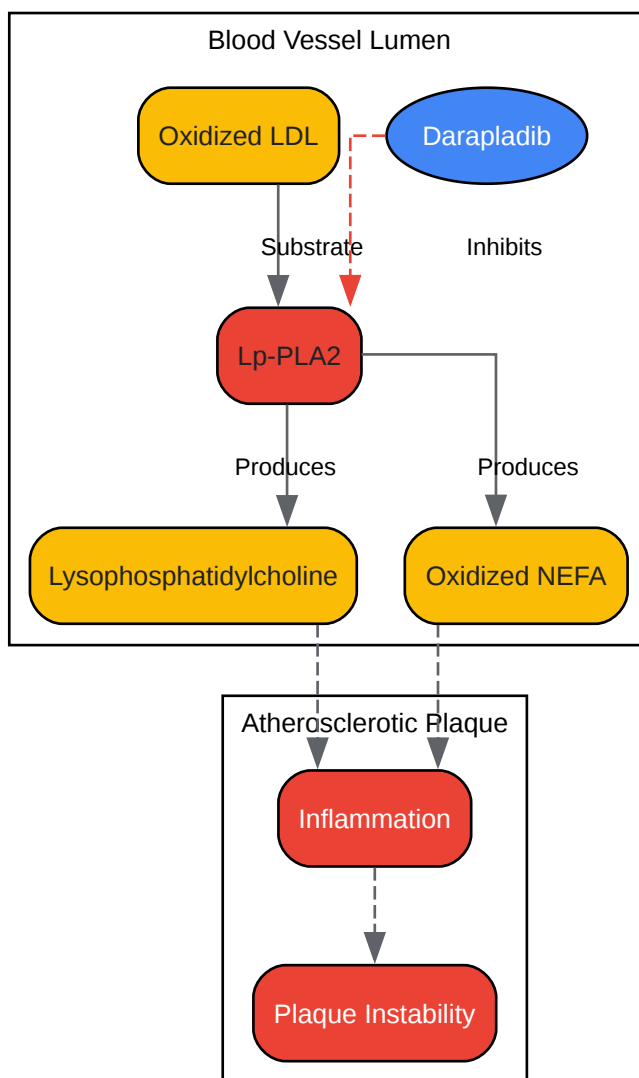
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An objective analysis of the clinical evidence from the STABILITY and SOLID-TIMI 52 trials for researchers, scientists, and drug development professionals.

Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), was investigated as a potential therapy to reduce cardiovascular events in patients with coronary heart disease (CHD). Lp-PLA2 is an enzyme implicated in the inflammation and progression of atherosclerosis.[1][2][3] Two major phase III clinical trials, STABILITY and SOLID-TIMI 52, evaluated the efficacy and safety of **darapladib** compared to placebo in different populations of patients with CHD. This guide provides a detailed comparison of the findings from these pivotal studies.

Mechanism of Action: The Lp-PLA2 Pathway

Darapladib selectively inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles.[1][4] This process generates pro-inflammatory mediators, such as lysophosphatidylcholine and oxidized nonesterified fatty acids, which are thought to contribute to atherosclerotic plaque instability and rupture.[1] By inhibiting Lp-PLA2, **darapladib** was hypothesized to reduce inflammation within atherosclerotic plaques, thereby decreasing the risk of major adverse cardiovascular events.



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Mechanism of action of **darapladib** in inhibiting the Lp-PLA2 pathway.

Clinical Trial Data

The efficacy and safety of **darapladib** were primarily assessed in two large-scale, randomized, double-blind, placebo-controlled phase III trials: STABILITY and SOLID-TIMI 52.

STABILITY Trial: Chronic Coronary Heart Disease

The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of **Darapladib** Therapy) trial enrolled 15,828 patients with chronic CHD.[5][6][7]

Experimental Protocol:

- Patient Population: Adults with chronic coronary heart disease.[\[7\]](#)
- Intervention: Patients were randomized to receive either 160 mg of **darapladib** or a placebo once daily, in addition to standard of care.[\[2\]](#)[\[5\]](#)[\[7\]](#)
- Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[\[7\]](#)
- Median Follow-up: 3.7 years.[\[2\]](#)[\[5\]](#)

Quantitative Data Summary:

Endpoint	Darapladib (n=7,924)	Placebo (n=7,904)	Hazard Ratio (95% CI)	p-value
Primary Endpoint (MACE)	9.7%	10.4%	0.94 (0.85 - 1.03)	0.199
Cardiovascular Death	4.5%	4.7%	0.96 (0.83 - 1.11)	-
Myocardial Infarction	4.6%	5.1%	0.89 (0.77 - 1.03)	-
Stroke	1.0%	1.0%	1.01 (0.81 - 1.27)	-
Secondary Endpoint (Major Coronary Events)	9.3%	10.3%	0.90 (0.82 - 1.00)	0.045
Secondary Endpoint (Total Coronary Events)	14.9%	16.1%	0.91 (0.84 - 0.98)	0.019
All-Cause Mortality	7.3%	7.3%	-	-

Data sourced from multiple reports on the STABILITY trial results.[\[2\]](#)[\[5\]](#)[\[8\]](#)

In the STABILITY trial, **darapladib** did not significantly reduce the primary endpoint of MACE compared to placebo.[\[2\]](#)[\[5\]](#)[\[6\]](#) However, a nominal reduction was observed in the secondary endpoints of major and total coronary events.[\[2\]](#)[\[5\]](#)[\[8\]](#)

SOLID-TIMI 52 Trial: Acute Coronary Syndrome

The SOLID-TIMI 52 (Stabilization of Plaque Using **Darapladib**–Thrombolysis in Myocardial Infarction 52) trial enrolled 13,026 patients who had been hospitalized for an acute coronary syndrome (ACS) within the previous 30 days.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol:

- Patient Population: Adults stabilized after an acute coronary syndrome event.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Intervention: Patients were randomized to receive 160 mg of **darapladib** or placebo once daily, in addition to guideline-recommended therapy.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Primary Endpoint: A composite of major coronary events, including coronary heart disease (CHD) death, myocardial infarction (MI), or urgent coronary revascularization for myocardial ischemia.[\[11\]](#)[\[13\]](#)
- Median Follow-up: 2.5 years.[\[9\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data Summary:

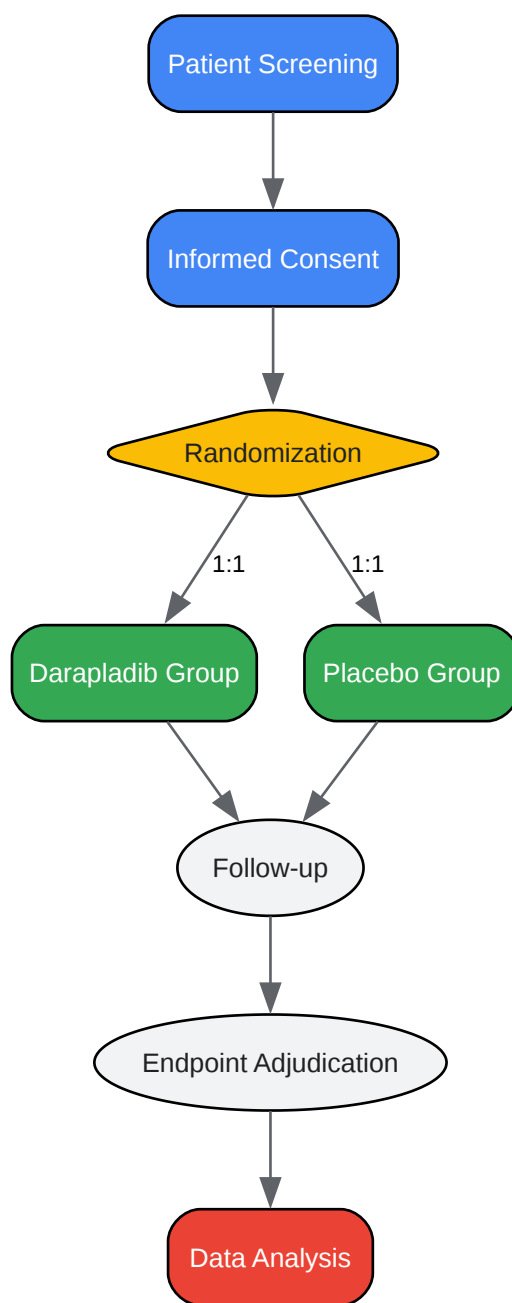
Endpoint	Darapladib (n=6,513)	Placebo (n=6,513)	Hazard Ratio (95% CI)	p-value
Primary Endpoint (Major Coronary Events)	16.3% (at 3 years)	15.6% (at 3 years)	1.00 (0.91 - 1.09)	0.93
CHD Death, MI, or Urgent Revascularization	-	-	-	-
Secondary Endpoint (CV Death, MI, or Stroke)	15.0% (at 3 years)	15.0% (at 3 years)	0.99 (0.90 - 1.09)	0.78
All-Cause Mortality	7.3% (at 3 years)	7.1% (at 3 years)	0.94 (0.82 - 1.08)	0.40

Data sourced from multiple reports on the SOLID-TIMI 52 trial results.[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)

The SOLID-TIMI 52 trial found that **darapladib** did not reduce the risk of major coronary events in patients who had recently experienced an acute coronary syndrome.[\[9\]](#)[\[10\]](#)[\[13\]](#)

Experimental Workflow: Phase III Clinical Trials

The general workflow for both the STABILITY and SOLID-TIMI 52 trials followed a standard double-blind, placebo-controlled design.



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Generalized workflow for the STABILITY and SOLID-TIMI 52 clinical trials.

Conclusion

Despite a strong preclinical rationale for the role of Lp-PLA2 in atherosclerosis, the major clinical trials, STABILITY and SOLID-TIMI 52, did not demonstrate a significant benefit of **darapladib** in reducing the primary endpoints of major adverse cardiovascular or coronary events in patients with either chronic or acute coronary heart disease.[6][14] While some

secondary endpoints in the STABILITY trial showed a nominal benefit, these findings were not sufficient to support the drug's approval for these indications. The results of these trials highlight the challenges of translating promising preclinical findings into clinically meaningful outcomes in large, diverse patient populations.

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